molecular formula C11H13ClN4O2 B14031750 2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine

2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B14031750
M. Wt: 268.70 g/mol
InChI Key: LQWOVUPCPINZBH-UHFFFAOYSA-N
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Description

TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a tert-butyl group, a chloro substituent, and an imidazo[1,2-b]pyridazinyl moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

The synthesis of TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE can be compared with other similar compounds, such as:

The uniqueness of TERT-BUTYL (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-2-YL)CARBAMATE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

tert-butyl N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate

InChI

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)14-8-6-16-9(13-8)5-4-7(12)15-16/h4-6H,1-3H3,(H,14,17)

InChI Key

LQWOVUPCPINZBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl

Origin of Product

United States

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